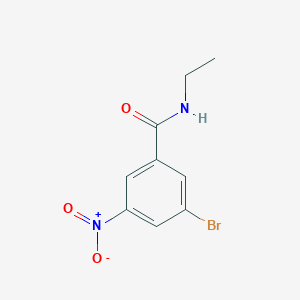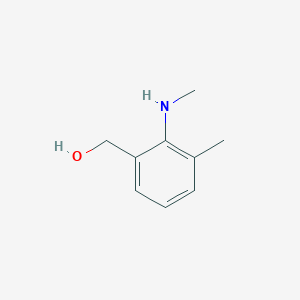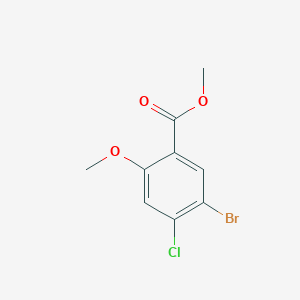
4-Cyanophenyl trifluoromethanesulfonate
Vue d'ensemble
Description
4-Cyanophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H4F3NO3S. It is a derivative of phenol, where the hydroxyl group is replaced by a trifluoromethanesulfonate group, and a cyano group is attached to the benzene ring. This compound is known for its utility in various organic synthesis reactions due to its unique chemical properties .
Méthodes De Préparation
4-Cyanophenyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions . The general reaction scheme is as follows:
4-Cyanophenol+Trifluoromethanesulfonic anhydride→4-Cyanophenyl trifluoromethanesulfonate
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Cyanophenyl trifluoromethanesulfonate undergoes various chemical reactions, including substitution and coupling reactions. It is commonly used in direct arylation reactions with fluorinated aromatics, where it acts as an arylating agent . The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide. The major products formed from these reactions are arylated derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
4-Cyanophenyl trifluoromethanesulfonate has numerous applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . In biology and medicine, it is employed in the development of novel drugs and therapeutic agents due to its ability to modify biological molecules . Additionally, it finds applications in the industry as a catalyst and intermediate in the production of fine chemicals .
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl trifluoromethanesulfonate involves its role as an electrophilic reagent in organic synthesis. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles . This property is exploited in various substitution and coupling reactions, where the compound acts as an arylating agent .
Comparaison Avec Des Composés Similaires
4-Cyanophenyl trifluoromethanesulfonate can be compared with other aryl trifluoromethanesulfonates, such as 4-chlorophenyl trifluoromethanesulfonate and 4-fluorophenyl trifluoromethanesulfonate . While all these compounds share similar reactivity due to the presence of the trifluoromethanesulfonate group, this compound is unique due to the presence of the cyano group, which can further participate in various chemical transformations . This makes it a versatile reagent in organic synthesis.
Similar Compounds
- 4-Chlorophenyl trifluoromethanesulfonate
- 4-Fluorophenyl trifluoromethanesulfonate
- 4-Methylphenyl trifluoromethanesulfonate
Propriétés
IUPAC Name |
(4-cyanophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKETVWGQXANCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338612 | |
| Record name | 4-Cyanophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-32-2 | |
| Record name | 4-Cyanophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)




![1-[3-(Methylthio)phenyl]methanamine](/img/structure/B1604444.png)


![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)

